Cas no 88105-17-3 (Methyl 3-chlorothiophene-2-carboxylate)

Methyl 3-chlorothiophene-2-carboxylate structure
88105-17-3 structure
Nombre del producto:Methyl 3-chlorothiophene-2-carboxylate
Número CAS:88105-17-3
MF:C6H5ClO2S
Megavatios:176.620699644089
MDL:MFCD00068135
CID:61143
PubChem ID:2777566

Methyl 3-chlorothiophene-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 3-chlorothiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 3-chloro-, methyl ester
    • methyl 3-chloro-2-thiophenecarboxylate
    • 3-CHLOROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • Methyl3-chlorothiophene-2-carboxylate
    • PubChem9775
    • Maybridge1_003830
    • KSC495C2P
    • HMS552G02
    • ZWKYYONTMGVPSP-UHFFFAOYSA-N
    • SBB053879
    • Methyl-3-chlorothiophene-2-carboxylate
    • MCULE
    • PB32116
    • SY012040
    • DTXSID90380565
    • Z1201618708
    • 3-chlorothiophene-2-carboxylate
    • SCHEMBL159806
    • EN300-99971
    • AKOS000279662
    • CS-W017390
    • MFCD00068135
    • FS-1480
    • 88105-17-3
    • DB-012462
    • DB-360865
    • J-522167
    • MDL: MFCD00068135
    • Renchi: 1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
    • Clave inchi: ZWKYYONTMGVPSP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=C(Cl)C=CS1)OC

Atributos calculados

  • Calidad precisa: 175.97000
  • Masa isotópica única: 175.97
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 140
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 54.5
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: powder
  • Denso: 1.28
  • Punto de fusión: 37-38°C
  • Punto de ebullición: 72-74°C 0,2mm
  • Punto de inflamación: 72-74°C/0.2mm
  • índice de refracción: 1.49
  • PSA: 54.54000
  • Logp: 2.18810
  • Disolución: Not determined

Methyl 3-chlorothiophene-2-carboxylate Información de Seguridad

Methyl 3-chlorothiophene-2-carboxylate Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 3-chlorothiophene-2-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045581-10g
Methyl 3-chlorothiophene-2-carboxylate
88105-17-3 98%
10g
¥175.00 2024-04-27
Chemenu
CM199919-25g
Methyl 3-chlorothiophene-2-carboxylate
88105-17-3 97%
25g
$124 2023-01-18
Chemenu
CM199919-100g
Methyl 3-chlorothiophene-2-carboxylate
88105-17-3 97%
100g
$337 2023-01-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02360-50G
methyl 3-chlorothiophene-2-carboxylate
88105-17-3 97%
50g
¥ 1,293.00 2023-04-13
Enamine
EN300-99971-0.1g
methyl 3-chlorothiophene-2-carboxylate
88105-17-3 95.0%
0.1g
$19.0 2025-02-21
Ambeed
A535272-1g
Methyl 3-chlorothiophene-2-carboxylate
88105-17-3 98%
1g
$6.0 2025-02-25
Ambeed
A535272-5g
Methyl 3-chlorothiophene-2-carboxylate
88105-17-3 98%
5g
$17.0 2025-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20224-1g
Methyl 3-chlorothiophene-2-carboxylate, 97%
88105-17-3 97%
1g
¥786.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20224-5g
Methyl 3-chlorothiophene-2-carboxylate, 97%
88105-17-3 97%
5g
¥3185.00 2023-02-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M72810-1g
Methyl 3-chlorothiophene-2-carboxylate
88105-17-3
1g
¥56.0 2021-09-08

Methyl 3-chlorothiophene-2-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid ,  Cuprous chloride
Referencia
The behavior of vicinal alkyl aminothiophenecarboxylates in the Sandmeyer and Schiemann reactions
Corral, Carlos; Lasso, Ana; Lissavetzky, Jaime; Sanchez Alvarez-Insua, Alberto; Valdeolmillos, Ana M., Heterocycles, 1985, 23(6), 1431-5

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium chloride ,  Copper sulfate pentahydrate ,  Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid
Referencia
Contributions to the Synthesis of Highly Substituted Thiophene Derivatives
Kueenburg, Bernhard, 1988, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water
Referencia
Thiophene as a Component in Physiologically Active Substances
Koch, Andreas, 1989, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
1.2 Reagents: Cuprous chloride
Referencia
Tri- and tetracyclic heteroaromatic systems: synthesis of novel benzo-, benzothieno-, and thieno-fused pyrano[2,3-c]pyrazol-4(1H)-ones
Eller, Gernot A.; Haring, Andreas W.; Datterl, Barbara; Zwettler, Maryam; Holzer, Wolfgang, Heterocycles, 2007, 71(1), 87-104

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt; rt → -20 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  1 h, -20 °C
1.3 Reagents: Hydrochloric acid ,  Cuprous chloride ;  -20 °C; 1.5 h, 60 °C
Referencia
Fine Tuning of Open-Circuit Voltage by Chlorination in Thieno[3,4-b]thiophene-Benzodithiophene Terpolymers toward Enhanced Solar Energy Conversion
Qu, Shiwei; Wang, Huan; Mo, Daize; Chao, Pengjie; Yang, Zhen; et al, Macromolecules (Washington, 2017, 50(13), 4962-4971

Synthetic Routes 6

Condiciones de reacción
Referencia
The substituent effects in thiophene compounds. I. Proton NMR and IR studies in methyl (substituted 2-thiophenecarboxylates)
Satonaka, Hajime, Bulletin of the Chemical Society of Japan, 1983, 56(8), 2463-8

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  24 h, rt
Referencia
Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature
Deng, Mingjing; Liu, Ke; Yuan, Saiya; Luo, Guanzhong; Dian, Longyang, Organic Letters, 2023, 25(24), 4576-4580

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 min, rt
1.2 Reagents: Cupric chloride Solvents: Acetonitrile ,  Ethylene glycol ;  4 min, 82 °C
Referencia
Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process
D'Attoma, Joseph; Camara, Titi; Brun, Pierre Louis; Robin, Yves; Bostyn, Stephane; et al, Organic Process Research & Development, 2017, 21(1), 44-51

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide ,  Sodium nitrite Solvents: Dimethylformamide ;  6 h, rt
Referencia
Direct Transformation of Arylamines to Aryl Halides via Sodium Nitrite and N-Halosuccinimide
Mukhopadhyay, Sushobhan; Batra, Sanjay, Chemistry - A European Journal, 2018, 24(55), 14622-14626

Methyl 3-chlorothiophene-2-carboxylate Raw materials

Methyl 3-chlorothiophene-2-carboxylate Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:88105-17-3)METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE
sfd14825
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:88105-17-3)Methyl 3-chlorothiophene-2-carboxylate
A10483
Pureza:99%
Cantidad:100g
Precio ($):251.0